molecular formula C12H7Cl2N3 B2573930 5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole CAS No. 337920-73-7

5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Cat. No.: B2573930
CAS No.: 337920-73-7
M. Wt: 264.11
InChI Key: SIIKHDKPKYMOGJ-UHFFFAOYSA-N
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Description

5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a heterocyclic compound that contains both a benzimidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole typically involves the following steps:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the pyridine ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a chlorinated pyridine derivative reacts with the benzimidazole intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, depending on the intended application. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-pyridineboronic acid: Another compound with a pyridine ring and a chlorine substituent.

    5-chloro-2,3,6-trifluoropyridine: A fluorinated pyridine derivative with similar structural features.

Uniqueness

5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole is unique due to the presence of both a benzimidazole and a pyridine ring, which can confer distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-2-(6-chloropyridin-3-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-8-2-3-9-10(5-8)17-12(16-9)7-1-4-11(14)15-6-7/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIKHDKPKYMOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324263
Record name 6-chloro-2-(6-chloropyridin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

337920-73-7
Record name 6-chloro-2-(6-chloropyridin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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